molecular formula C12H12ClNO3 B12943639 Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B12943639
M. Wt: 253.68 g/mol
InChI Key: KQPPESIIEAGQIG-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetically versatile quinoline derivative of significant interest in medicinal and organic chemistry. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold ubiquitously found in bioactive molecules and pharmaceuticals, with documented activities including antiviral, antibacterial, antifungal, antitumor, and antihypertensive properties . The specific chloro and ester functionalizations on this scaffold make it a valuable intermediate for the construction of more complex molecular architectures. This compound is primarily utilized as a key building block in the synthesis of diverse tetrahydroquinoline derivatives via cascade or domino reactions, which are efficient strategies for rapid generation of molecular complexity . Its structure is amenable to further functionalization, allowing researchers to develop compound libraries for drug discovery and biological screening. The tetrahydroquinoline nucleus is a common structural feature in numerous drug candidates, such as non-peptide antagonists for bradykinin receptors, antimalarial agents, and compounds evaluated for the treatment of HIV and Alzheimer's disease . The presence of the chlorine substituent can significantly influence the compound's electronic properties and binding interactions with biological targets, thereby modulating its bioactivity and physicochemical characteristics. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. All sales are final for this specialized research chemical.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 5-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H12ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-5,8H,2,6H2,1H3,(H,14,15)

InChI Key

KQPPESIIEAGQIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context[4][4].

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-Cl, 3-COOEt C₁₂H₁₂ClNO₃ 253.69 Likely moderate polarity; stability influenced by H-bonding
Ethyl 6-chloro-4-phenyl derivative (5d) 6-Cl, 4-Ph, 1-Me, 3-COOEt C₁₈H₁₇ClN₂O₄ 360.79 Melting point: 98–100°C; enhanced lipophilicity due to phenyl group
Ethyl 1-(2-(tert-butyl)phenyl)-3-methyl derivative (14) 1-(tert-butyl)Ph, 3-Me, 3-COOEt C₂₃H₂₆N₂O₃ 390.47 Steric hindrance reduces stereoselectivity in cyclization
Ethyl 3-acetamido derivative 3-NHAc, 2-oxo C₁₄H₁₆N₂O₄ 292.29 Increased solubility via acetamido group; potential prodrug applications
Ethyl 7-iodo-1-methyl-2,4-dioxo derivative 7-I, 1-Me, 2,4-dioxo C₁₃H₁₂INO₄ 373.14 High molecular weight; iodine enhances halogen bonding
Ethyl 5-chloro-4-hydroxy-1-methyl dihydroquinoline 5-Cl, 4-OH, 1-Me C₁₃H₁₂ClNO₄ 281.69 Partial aromaticity (1,2-dihydro) increases reactivity

Biological Activity

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}ClN\O3_3
  • Molecular Weight : 255.68 g/mol
  • CAS Number : 333954-22-6

The compound features a quinoline core with a carboxylate group and a chloro substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using the agar-well diffusion method. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

Bacterial Strain MIC (µM) Activity
E. coli50Effective
S. aureus75Moderate
S. agalactiae100Limited
P. aeruginosa>100Ineffective

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Studies indicate that compounds with similar structures often inhibit enzymes critical for bacterial survival.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by researchers at the University of Tijuana assessed the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a significant zone of inhibition (29 mm) against E. coli ST405 strains resistant to extended-spectrum beta-lactamases (ESBLs), showcasing its potential in treating resistant infections .
  • Research on Structure-Activity Relationship (SAR) :
    Another research effort focused on synthesizing derivatives of this compound to explore their SAR. The study revealed that modifications at the chloro position significantly enhanced antibacterial activity against S. agalactiae and E. faecalis .

Additional Biological Activities

Beyond its antimicrobial properties, this compound has shown promise in other areas:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties through scavenging free radicals.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.

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